molecular formula C8H8BF3O4 B6304121 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid CAS No. 2121514-23-4

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B6304121
CAS No.: 2121514-23-4
M. Wt: 235.95 g/mol
InChI Key: ZNZVOBOHYHVJFB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Target of Action

The primary target of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is mercury ions, specifically Hg2+ and CH3Hg+ . These ions are highly toxic heavy metals that pose a serious threat to the natural environment and human health .

Mode of Action

The compound interacts with its targets through a displacement reaction between phenylboronic acid and mercury . This interaction is highly specific, allowing the compound to exhibit exceptionally high selectivity towards Hg2+ and CH3Hg+ .

Pharmacokinetics

Phenylboronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in physiological conditions.

Result of Action

The primary result of the compound’s action is the selective detection of Hg2+ and CH3Hg+ ions . This detection is achieved with ppb-level sensitivity, indicating the compound’s potential for use in trace mercury detection .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Additionally, the compound has been shown to be effective and selective in detecting Hg2+ and CH3Hg+ in real-world groundwater , suggesting that it may perform optimally in certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water, with the reaction being carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Formyl)-5-(trifluoromethoxy)phenylboronic acid.

    Reduction: Formation of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylmethanol.

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.

    Industry: Utilized in the development of advanced materials, including polymers and sensors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the trifluoromethoxy and hydroxymethyl groups, making it less versatile in certain applications.

    2-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and binding properties.

    5-(Hydroxymethyl)phenylboronic acid: Lacks the trifluoromethoxy group, which can influence its chemical stability and reactivity.

Uniqueness

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the trifluoromethoxy and hydroxymethyl groups. These functional groups enhance its reactivity and binding properties, making it a valuable compound in various scientific applications .

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVOBOHYHVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176207
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-23-4
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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